[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P
[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P
Brand Name:
Vulcanchem
CAS No.:
96736-12-8
VCID:
VC0013193
InChI:
InChI=1S/C79H109N19O12/c1-46(2)38-59(68(83)100)91-70(102)60(39-47(3)4)92-73(105)64(43-51-45-88-56-28-14-12-25-53(51)56)95-72(104)61(40-48-20-7-5-8-21-48)93-74(106)63(42-50-44-87-55-27-13-11-24-52(50)55)94-69(101)57(32-33-67(82)99)89-71(103)62(41-49-22-9-6-10-23-49)96-76(108)66-31-19-37-98(66)78(110)58(29-15-16-34-80)90-75(107)65-30-18-36-97(65)77(109)54(81)26-17-35-86-79(84)85/h5-14,20-25,27-28,44-47,54,57-66,87-88H,15-19,26,29-43,80-81H2,1-4H3,(H2,82,99)(H2,83,100)(H,89,103)(H,90,107)(H,91,102)(H,92,105)(H,93,106)(H,94,101)(H,95,104)(H,96,108)(H4,84,85,86)/t54-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-/m0/s1
SMILES:
CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCC(=O)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C7CCCN7C(=O)C(CCCCN)NC(=O)C8CCCN8C(=O)C(CCCN=C(N)N)N
Molecular Formula:
C79H109N19O12
Molecular Weight:
1516.8 g/mol
[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P
CAS No.: 96736-12-8
VCID: VC0013193
Molecular Formula: C79H109N19O12
Molecular Weight: 1516.8 g/mol
* For research use only. Not for human or veterinary use.
![[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P - 96736-12-8](/images/no_structure.jpg)
CAS No. | 96736-12-8 |
---|---|
Product Name | [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P |
Molecular Formula | C79H109N19O12 |
Molecular Weight | 1516.8 g/mol |
IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pentanediamide |
Standard InChI | InChI=1S/C79H109N19O12/c1-46(2)38-59(68(83)100)91-70(102)60(39-47(3)4)92-73(105)64(43-51-45-88-56-28-14-12-25-53(51)56)95-72(104)61(40-48-20-7-5-8-21-48)93-74(106)63(42-50-44-87-55-27-13-11-24-52(50)55)94-69(101)57(32-33-67(82)99)89-71(103)62(41-49-22-9-6-10-23-49)96-76(108)66-31-19-37-98(66)78(110)58(29-15-16-34-80)90-75(107)65-30-18-36-97(65)77(109)54(81)26-17-35-86-79(84)85/h5-14,20-25,27-28,44-47,54,57-66,87-88H,15-19,26,29-43,80-81H2,1-4H3,(H2,82,99)(H2,83,100)(H,89,103)(H,90,107)(H,91,102)(H,92,105)(H,93,106)(H,94,101)(H,95,104)(H,96,108)(H4,84,85,86)/t54-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-/m0/s1 |
Standard InChIKey | XVOCEQLNJQGCQG-UNAVROQCSA-N |
SMILES | CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCC(=O)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C7CCCN7C(=O)C(CCCCN)NC(=O)C8CCCN8C(=O)C(CCCN=C(N)N)N |
Canonical SMILES | CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCC(=O)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C7CCCN7C(=O)C(CCCCN)NC(=O)C8CCCN8C(=O)C(CCCN=C(N)N)N |
Synonyms | (Arg(1),Phe(5),Trp(7,9),Leu(11))-substance P 1-Arg-5-Phe-7,9-Trp-11-Leu-substance P 5-Phe-7,9-Trp-11-Leu-substance P 5-phenylalanyl-7,9-tryptophyl-11-leucine-substance P D-Arg(10)-D-Phe(5)-D-Trp(7,9)-Leu(11)-SP L-756,867 substance P, Arg(1)-Phe(5)-Trp(7,9)-Leu(11)- substance P, arginyl(1)-phenylalanyl(5)-tryptophyl(7,9)-leucyl(11)- substance P, D-Arg(10)-D-Phe(5)-D-Trp(7,9)-Leu(11)- substance P, Phe(5)-Trp(7,9)-Leu(11)- substance P, phenylalanyl(5)-tryptophyl(7,9)-leucine(11)- substance P-PTTL |
PubChem Compound | 25077998 |
Last Modified | Sep 14 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume